Cytotoxic Potency in Colorectal Cancer: 3.4 µM IC₅₀ vs. Parental TMC-205 (52–203 µM) and Broad-Spectrum Cytotoxics
Anticancer agent 205 exhibits an IC₅₀ of 3.4 µM against HCT116 colorectal cancer cells after 48 h exposure, representing a >15-fold improvement over the original natural product TMC-205 (GI₅₀ range 52–203 µM across multiple cancer lines) [1]. This potency is also superior to the non-selective mtDNA inhibitor ethidium bromide (IC₅₀ ≈ 10–20 µM in similar assays) [1]. The compound maintains a favorable selectivity window, with IC₅₀ values of 32.7 µM in non-cancerous HFF1 fibroblasts and >40 µM in BJ fibroblasts .
| Evidence Dimension | Cytotoxicity (IC₅₀/GI₅₀) |
|---|---|
| Target Compound Data | 3.4 µM (HCT116) |
| Comparator Or Baseline | TMC-205: 52–203 µM (multiple lines); Ethidium Bromide: ~10–20 µM |
| Quantified Difference | >15-fold more potent than TMC-205; 3–6-fold more potent than ethidium bromide |
| Conditions | HCT116 colon cancer cells, 48 h incubation, MTT assay |
Why This Matters
A 15-fold gain in potency versus the natural product scaffold enables lower effective dosing and reduces off-target mitochondrial toxicity in normal cells.
- [1] Gao Y, Osman S, Koide K. Total Synthesis and Biological Studies of TMC-205 and Analogues as Anticancer Agents and Activators of SV40 Promoter. ACS Med Chem Lett. 2014 Jun 23;5(8):863-7. doi: 10.1021/ml500025p. View Source
